molecular formula C12H17N3O B7873884 3-Methyl-4-(piperazin-1-yl)benzamide

3-Methyl-4-(piperazin-1-yl)benzamide

Cat. No.: B7873884
M. Wt: 219.28 g/mol
InChI Key: FRCBANRWHHDGPK-UHFFFAOYSA-N
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Description

3-Methyl-4-(piperazin-1-yl)benzamide is an organic compound that features a benzamide core substituted with a piperazine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperazin-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methyl-4-nitrobenzoic acid and piperazine.

    Reduction: The nitro group of 3-methyl-4-nitrobenzoic acid is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amide Formation: The resulting 3-methyl-4-aminobenzoic acid is then reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the reduction step and large-scale coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 3-Methyl-4-(piperazin-1-yl)benzoic acid.

    Reduction: 3-Methyl-4-(piperazin-1-yl)benzylamine.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

3-Methyl-4-(piperazin-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its potential interactions with various biological targets, including receptors and enzymes.

    Pharmaceutical Research: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core can also interact with various enzymes, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperazin-1-yl)benzoic acid: Similar structure but lacks the methyl group.

    N-(4-Methyl-3-(piperazin-1-yl)phenyl)acetamide: Similar structure with an acetamide group instead of a benzamide group.

    3-Methyl-4-(piperazin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

3-Methyl-4-(piperazin-1-yl)benzamide is unique due to the presence of both the piperazine ring and the benzamide core, which allows for diverse interactions with biological targets. The methyl group also adds to its uniqueness by potentially affecting its pharmacokinetic properties.

Properties

IUPAC Name

3-methyl-4-piperazin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-8-10(12(13)16)2-3-11(9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCBANRWHHDGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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